molecular formula C13H16Cl2N2S2 B14709525 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- CAS No. 21494-85-9

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)-

Cat. No.: B14709525
CAS No.: 21494-85-9
M. Wt: 335.3 g/mol
InChI Key: HJHPUHXSNRQSEV-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of dithiocarbamate intermediates, which then cyclize to form the thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazines, depending on the specific reaction and conditions employed .

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- has found numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways may vary depending on the specific application and organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- include:

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-

Uniqueness

The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and dichlorophenyl groups enhances its lipophilicity and antimicrobial properties compared to other similar compounds .

Properties

CAS No.

21494-85-9

Molecular Formula

C13H16Cl2N2S2

Molecular Weight

335.3 g/mol

IUPAC Name

5-butyl-3-(3,4-dichlorophenyl)-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C13H16Cl2N2S2/c1-2-3-6-16-8-17(13(18)19-9-16)10-4-5-11(14)12(15)7-10/h4-5,7H,2-3,6,8-9H2,1H3

InChI Key

HJHPUHXSNRQSEV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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